(2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol
Description
(2S,3R)-1-Benzyl-2-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a five-membered amine ring with distinct stereochemical and functional features:
- Stereochemistry: The (2S,3R) configuration confers specific spatial arrangements critical for molecular interactions.
- Substituents: A benzyl group at the nitrogen (N1), a methyl group at C2, and a hydroxyl group at C3.
- Applications: Pyrrolidine derivatives are widely explored in medicinal chemistry for their bioactivity, including antiviral and enzyme-inhibitory properties .
Properties
IUPAC Name |
1-benzyl-2-methylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-12(14)7-8-13(10)9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLNJAIXXVHARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. For example, the reduction of a benzyl-substituted pyrrolidinone using a chiral borane reagent can yield the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantioselectivity. The reaction conditions typically include mild temperatures and pressures to ensure the stability of the chiral centers .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of benzyl-substituted pyrrolidinone.
Reduction: Formation of benzyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3R)-1-benzyl-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by fitting into their active sites and modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The benzyl group at N1 in the target compound vs. C4 in ’s analog alters ring conformation and steric interactions .
- Functional Groups: Hydroxymethyl () or aminophenyl () substituents expand reactivity profiles compared to the target’s methyl and hydroxyl groups .
Stereochemical Variants
Stereochemistry significantly impacts biological activity and synthesis:
- Binding Modes : demonstrates that (2S,3R,4R) vs. (2S,3R,4S) stereoisomers exhibit distinct hydrogen-bonding patterns with enzymes, affecting inhibitor potency .

- Synthesis Challenges : Kinetic resolution () and asymmetric catalysis () are required to isolate enantiopure (2S,3R) configurations, as racemic mixtures complicate purification .
Insights :
- The target compound likely requires stereoselective alkylation (e.g., benzyl group introduction) and hydroxylation steps, paralleling methods in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

